[(2R)-2-methyloxetan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-methyloxetan-2-yl]methanamine is a chemical compound with the molecular formula C5H11NO. It features a four-membered oxetane ring, which is a strained cyclic ether, and an amine group.
Preparation Methods
The synthesis of [(2R)-2-methyloxetan-2-yl]methanamine can be achieved through several methods. One common approach involves the reaction of [(2R)-2-methyloxetan-2-yl]methanol with ammonia or methylamine. Another method includes the reaction of 3-bromooxetane with sodium azide, followed by reduction of the resulting azide with lithium aluminum hydride. These methods highlight the versatility of oxetane chemistry in generating diverse derivatives.
Chemical Reactions Analysis
[(2R)-2-methyloxetan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2R)-2-methyloxetan-2-yl]methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of drug molecules, potentially altering their properties such as solubility, stability, and bioavailability.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.
Synthetic Intermediate: The oxetane ring’s ability to undergo ring-opening reactions makes it a valuable intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of [(2R)-2-methyloxetan-2-yl]methanamine involves its interaction with molecular targets through its amine group and oxetane ring. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological activity. The specific pathways and targets depend on the context of its application, such as drug development or material synthesis .
Comparison with Similar Compounds
[(2R)-2-methyloxetan-2-yl]methanamine can be compared with other oxetane derivatives, such as [(2R)-oxetan-2-yl]methanamine. These compounds share the oxetane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the oxetane ring and amine group in this compound distinguishes it from other similar compounds, offering distinct advantages in specific research and industrial contexts.
Properties
IUPAC Name |
[(2R)-2-methyloxetan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(4-6)2-3-7-5/h2-4,6H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDPNQXVFYMEEG-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCO1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.